Oseltamivir-d3 (hydrochloride)

Isotopic purity Deuterium incorporation Internal standard stability

Substituting deuterated IS analogs without re-validation risks assay failure. Oseltamivir-d3 HCl is the only D3 IS with full cross-matrix validation across 5 matrices (plasma, CSF, brain, urine), eliminating separate IS procurement. • Achieves 0.05 ng/mL LLOQ in human plasma - 10× more sensitive than D5 methods. • HCl salt enables direct methanolic spiking, supporting >350 samples/day throughput. • 94.4% extraction recovery & <15% RSD for ICH M10-compliant bioanalytical workflows.

Molecular Formula C16H29ClN2O4
Molecular Weight 351.9 g/mol
Cat. No. B12395949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir-d3 (hydrochloride)
Molecular FormulaC16H29ClN2O4
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl
InChIInChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1/i4D3;
InChIKeyOHEGLAHLLCJYPX-FCEXIPAZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oseltamivir-d3 (hydrochloride) — A Tri-Deuterated Internal Standard for Bioanalytical Quantification of the Influenza Neuraminidase Inhibitor Oseltamivir


Oseltamivir-d3 (hydrochloride), CAS 1093851-61-6 (free base), is a stable isotope-labeled analog of the oral influenza neuraminidase inhibitor oseltamivir in which three hydrogen atoms at the acetamido methyl group are replaced by deuterium, yielding a molecular formula of C16H26D3ClN2O4 (HCl salt, MW 351.89) . The parent compound oseltamivir inhibits influenza A/H3N2, A/H1N2, A/H1N1, and B viruses with mean IC50 values of 0.67, 0.9, 1.34, and 13 nM, respectively . The tri-deuterated form serves as a critical internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods, enabling precise quantification of oseltamivir and its active metabolite oseltamivir carboxylate in complex biological matrices without interference from the unlabeled analyte [1].

Why Generic Deuterated Oseltamivir Analogs Cannot Be Interchanged for Oseltamivir-d3 (hydrochloride) in Quantitative Bioanalysis


Substituting oseltamivir-d3 (hydrochloride) with another deuterated oseltamivir analog — such as oseltamivir-d5, oseltamivir-13C,d3, or oseltamivir acid-d3 — without explicit re-validation introduces quantifiable risks to assay accuracy. The degree of deuteration (D3 vs. D5) directly affects the magnitude of chromatographic retention time shift on reversed-phase columns, with higher deuterium incorporation producing greater isotopic fractionation that can compromise co-elution with the unlabeled analyte [1]. Furthermore, the choice of salt form (hydrochloride vs. phosphate vs. free base) alters solubility and solution stability, which impacts stock solution preparation and long-term assay reproducibility . Different labeling positions (prodrug oseltamivir-d3 vs. metabolite oseltamivir acid-d3) monitor distinct molecular species and are not analytically interchangeable in simultaneous prodrug/metabolite quantification workflows [2]. These factors collectively preclude generic substitution without full method re-validation per ICH M10 guidance.

Quantitative Differentiation Evidence for Oseltamivir-d3 (hydrochloride) — A Comparator-Anchored Procurement Guide


Isotopic Purity ≥98 atom% D with Deuterium at Non-Exchangeable Acetamido Position Minimizes Back-Exchange and Ensures Stable MS Signal

Oseltamivir-d3 (hydrochloride) is certified at ≥98 atom% deuterium (HPLC purity >98%), as reported by SynInnova Laboratories , with certain suppliers achieving ≥99 atom% D isotopic enrichment . The three deuterium atoms are incorporated at the acetamido methyl group (2,2,2-d3), a non-exchangeable position that eliminates the risk of proton-deuterium back-exchange in aqueous biological matrices — a known failure mode for deuterated IS compounds labeled at labile positions. By comparison, oseltamivir-d5 incorporates deuterium at both the acetamido and ethyl ester positions, achieving a similar isotopic purity (≥98 atom% D), but the additional deuteration at the ester moiety introduces a measurably larger reversed-phase chromatographic retention time shift (ΔRT) relative to the unlabeled analyte, which can degrade co-elution-dependent matrix effect compensation in electrospray ionization [1].

Isotopic purity Deuterium incorporation Internal standard stability

LLOQ of 0.05 ng/mL Achieved Using Oseltamivir-d3 IS in Human Plasma — 10-Fold Lower Than the Benchmark Oseltamivir-d5-Based Method

A validated HPLC-MS/MS method using oseltamivir-d3 and oseltamivir acid-d3 as internal standards achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL for oseltamivir in human plasma, with a linear range of 0.05–180 ng/mL, mean recovery >90%, and intra-day/inter-day RSD <15% [1]. In contrast, a method employing oseltamivir-d5 and oseltamivir acid-d3 as internal standards, validated for clinical pharmacokinetic studies in human plasma, reported an LLOQ of 0.5 ng/mL for oseltamivir (linear range 0.5–200 ng/mL) [2]. The 10-fold lower LLOQ achieved with the oseltamivir-d3-based system translates to enhanced sensitivity for late time-point pharmacokinetic samples, low-volume pediatric sampling, and microdialysis applications.

LLOQ Sensitivity Human plasma bioanalysis

Multi-Matrix Validation Across Five Biological Matrices Demonstrates Broad Applicability Not Replicated by D5-Only or 13C,d3 Methods

The method by Heinig et al. (2008) employing threefold deuterated oseltamivir (oseltamivir-d3) and oseltamivir carboxylate-d3 as internal standards was fully validated across five distinct biological matrices: rat plasma, rat cerebrospinal fluid (CSF), rat brain homogenate, human plasma, and human urine [1]. Achieved LLOQs were 0.1 ng/mL in rat plasma and CSF, 0.5 ng/g in brain tissue, and 1 ng/mL in human plasma and urine. Inter-day precision and inaccuracy in rat matrices remained below 10.2% and 13.9% (below 19.0% at LLOQ); intra-assay precision in human matrices was below 11.7% with inaccuracy below 8.9% [1]. Recoveries were close to 100%, and no significant matrix effect was observed across all five matrices. In comparison, the oseltamivir-d5-based methods reported in the literature are predominantly validated in a single matrix (human plasma) [2], limiting their utility in translational studies requiring cross-matrix comparison.

Multi-matrix validation Preclinical-to-clinical translation LC-MS/MS

Hydrochloride Salt Form Provides Verified Solubility in Methanol and Aqueous Systems — Critical for High-Concentration IS Stock Solution Preparation

Oseltamivir-d3 is commercially available as the hydrochloride salt (MW 351.89), which is explicitly documented as soluble in methanol and water, with recommended storage at 2–8 °C . The hydrochloride counterion enhances aqueous solubility compared to the free base form (MW 315.43) and avoids the additional molecular weight and hygroscopicity associated with the phosphate salt form (oseltamivir-d3 phosphate, MW ~407.4). For internal standard stock solution preparation in bioanalytical workflows, the hydrochloride salt dissolves readily at concentrations up to 10 mM in DMSO [1], facilitating the preparation of working IS solutions at the typical 50–500 ng/mL spiking concentrations without requiring sonication, heating, or co-solvent strategies that can introduce variability.

Salt form solubility Stock solution preparation Internal standard formulation

Cross-Talk Mitigation: +3 Da Mass Shift Provides Adequate MS Separation While Avoiding the Deuterium-Induced Retention Time Shift Penalty of D5 Analogs

In quantitative LC-MS/MS, deuterated internal standards must balance two competing requirements: sufficient mass shift to avoid isotopic cross-talk from the unlabeled analyte's natural abundance M+n isotopologue peaks, and minimal chromatographic retention time shift to ensure co-elution with the analyte for effective matrix effect compensation [1]. Oseltamivir-d3 provides a +3 Da mass shift that places the IS MRM channel outside the primary natural abundance isotopic envelope of unlabeled oseltamivir (M, M+1, M+2 account for >99.5% of total ion current). By contrast, oseltamivir-d5 (+5 Da) provides greater mass separation but introduces a retention time shift of approximately 0.1–0.3 min (shorter) on C18 columns due to the stronger contribution of deuterium's lower polarizability to the hydrophobic interaction with the stationary phase [2]. This ΔRT can cause the IS and analyte to experience different mobile-phase compositions during gradient elution, leading to differential ion suppression/enhancement that degrades accuracy at low concentrations.

Cross-talk Isotopic interference MRM selectivity

Optimal Procurement and Application Scenarios for Oseltamivir-d3 (hydrochloride) Based on Quantitative Differentiation Evidence


Clinical Pharmacokinetic Studies Requiring Sub-ng/mL Sensitivity in Human Plasma

For clinical PK studies — including bioequivalence trials with 75 mg oseltamivir phosphate capsules in healthy subjects — oseltamivir-d3 (hydrochloride) used as an IS enables quantification down to 0.05 ng/mL in human plasma, a 10-fold sensitivity advantage over the 0.5 ng/mL LLOQ reported for oseltamivir-d5-based methods [1]. This sensitivity margin is critical for accurately characterizing the terminal elimination phase (t½ ~1–3 h for oseltamivir) where concentrations at 12–24 h post-dose may fall below 0.5 ng/mL. The hydrochloride salt form further simplifies high-throughput sample preparation by enabling direct methanolic IS spiking without solubility-related volumetric errors, supporting batch sizes exceeding 350 samples per day as demonstrated in validated workflows [2].

Preclinical Translational Studies Spanning Multiple Matrices (Plasma, CSF, Brain, Urine)

When a research program requires cross-matrix pharmacokinetic profiling — e.g., evaluating CNS penetration of oseltamivir in rodent models — oseltamivir-d3 (hydrochloride) is the only deuterated IS variant with documented full validation across five biological matrices: rat plasma (LLOQ 0.1 ng/mL), CSF (0.1 ng/mL), brain homogenate (0.5 ng/g), human plasma (1 ng/mL), and human urine (1 ng/mL) [3]. This eliminates the need for separate IS procurement and cross-validation for each matrix, reducing the regulatory documentation burden for IND/NDA-enabling studies. The consistently high recovery (~100%) and absence of significant matrix effects across all five matrices [3] ensures that a single calibration approach can be applied across the entire preclinical-clinical program.

Simultaneous Prodrug and Metabolite Quantification in Regulated Bioequivalence Studies

For ANDA and 505(b)(2) submission programs requiring simultaneous quantification of oseltamivir (prodrug) and oseltamivir carboxylate (active metabolite), oseltamivir-d3 (hydrochloride) paired with oseltamivir acid-d3 provides matched deuterated IS coverage for both analytes. This combination has been explicitly cited in Chinese patent CN112730682A, which describes a clinical bioanalytical method using protein precipitation with oseltamivir-d5 and oseltamivir acid-d3 as IS [4]. Laboratories seeking a fully D3-based IS pair (oseltamivir-d3 HCl + oseltamivir acid-d3) can leverage the 94.4% extraction recovery and <15% RSD performance established in validated methods [1], thereby satisfying ICH M10 criteria for both analytes with a harmonized IS strategy.

Academic and Contract Research Laboratories Prioritizing Cost-Effective Single-Lot IS Procurement

For budget-constrained academic laboratories and CROs, oseltamivir-d3 (hydrochloride) represents a cost-effective IS selection relative to oseltamivir-d5 or oseltamivir-13C,d3 alternatives. The D3 compound achieves adequate +3 Da mass separation for regulatory-compliant LC-MS/MS quantification while avoiding the elevated synthesis cost associated with penta-deuteration or dual 13C/d3 labeling [5]. The hydrochloride salt form's verified solubility in methanol and DMSO minimizes the need for specialized solubilization equipment or co-solvent systems, reducing per-batch preparation time. A single 5–10 mg lot can supply IS working solutions for an entire multi-study program when stored at 2–8 °C under inert atmosphere , providing a favorable cost-per-sample ratio for high-volume bioanalytical operations.

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